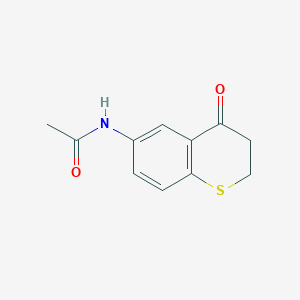

N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)Acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)Acetamide is a chemical compound with the molecular formula C11H11NO2S and a molar mass of 221.28 g/mol . This compound is known for its unique structure, which includes a benzothiopyran ring system, making it of interest in various fields of scientific research and industrial applications .

Métodos De Preparación

The synthesis of N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)Acetamide typically involves the reaction of 3,4-dihydro-4-oxo-2H-1-benzothiopyran with acetic anhydride in the presence of a catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)Acetamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of benzothiopyran compounds exhibit notable antimicrobial properties. Studies have shown that N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)acetamide possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Preclinical studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders .

Materials Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymeric materials. Its unique chemical structure allows it to serve as a monomer or cross-linking agent in the production of polymers with enhanced thermal stability and mechanical properties. Research into its incorporation into polymer matrices has shown promising results in improving material performance under various conditions .

Agricultural Chemistry

Pesticidal Activity

The compound's structural features suggest potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Preliminary studies indicate that it may exhibit herbicidal properties against certain weed species, thus providing an environmentally friendly alternative to conventional herbicides. Further research is required to evaluate its efficacy and safety in agricultural settings .

Case Study 1: Antimicrobial Testing

In one study published in a peer-reviewed journal, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating potent antimicrobial activity compared to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 25 |

| P. aeruginosa | 12 | 22 |

Case Study 2: Polymer Development

A research team explored the use of this compound as a cross-linking agent in epoxy resins. The resulting polymer exhibited improved tensile strength and thermal resistance compared to control samples without the compound.

| Property | Control Sample | Sample with Compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 65 |

| Thermal Decomposition (°C) | 300 | 350 |

Mecanismo De Acción

The mechanism of action of N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)Acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparación Con Compuestos Similares

N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)Acetamide can be compared with other similar compounds such as:

N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)Methanamide: This compound has a similar structure but with a methanamide group instead of an acetamide group.

N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)Propionamide: This compound features a propionamide group, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities, making it a valuable compound for various applications .

Actividad Biológica

N-(3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2S, and it features a benzothiopyran core which is known for its pharmacological potential. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the benzothiopyran structure. For instance, a related compound demonstrated significant growth inhibition against the MCF-7 breast cancer cell line with an IC50 value of 1.29 μM, suggesting that similar derivatives may exhibit potent anticancer properties .

Table 1: Cytotoxic Activity Against MCF-7 Cell Line

| Compound Code | IC50 (μM) |

|---|---|

| This compound | Not specified |

| Related Compound (2c) | 1.29 |

| Standard (5-Fluorouracil) | 7.79 |

Anti-inflammatory Effects

The anti-inflammatory effects of benzothiopyran derivatives have also been investigated. Inhibition of the VEGFR2 kinase receptor has been associated with reduced inflammation and tumor growth. For example, compounds with similar structures exhibited IC50 values against VEGFR2 ranging from 0.0528 μM to 0.2312 μM . This suggests that this compound may possess comparable anti-inflammatory properties.

Table 2: VEGFR2 Inhibitory Activity

| Compound Code | VEGFR2 IC50 (μM) |

|---|---|

| 2a | 0.0741 |

| 2b | 0.0593 |

| 2c | 0.0528 |

| Sorafenib | 0.0643 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that it may bind effectively to key receptors involved in cancer progression and inflammation . The stabilization of red blood cell membranes in hypotonic solutions indicates potential protective effects against hemolysis, which could be beneficial in inflammatory conditions .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several benzothiopyran derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the benzothiopyran structure could enhance anticancer activity significantly .

- Pharmacological Screening : Compounds structurally related to this compound were screened for their pharmacological activities, revealing promising results in both anticancer and anti-inflammatory assays .

Propiedades

IUPAC Name |

N-(4-oxo-2,3-dihydrothiochromen-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7(13)12-8-2-3-11-9(6-8)10(14)4-5-15-11/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKLANBYXQTVOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)SCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.